Questiomycin A

Descripción

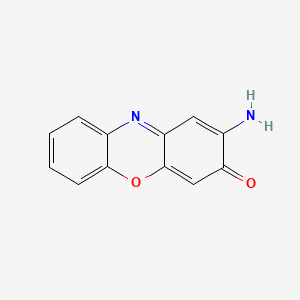

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminophenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJXPXHQENRCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172691 | |

| Record name | 3-Aminophenoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916-59-2 | |

| Record name | 2-Aminophenoxazin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1916-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminophenoxazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Questiomycin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminophenoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3H-phenoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Questiomycin A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4CM69VF7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Questiomycin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Origin of Questiomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Questiomycin A, a member of the phenoxazinone class of antibiotics, is a naturally occurring bioactive compound with a rich history of scientific interest. First isolated in 1960, this molecule has been identified from a diverse range of microorganisms, including species of Streptomyces, Penicillium, and Pseudomonas. Its biosynthesis is intricately linked to the phenazine metabolic pathway, originating from the primary metabolite chorismic acid. This compound exhibits a spectrum of biological activities, including antibacterial, antifungal, and potent anticancer properties. Its mechanisms of action are multifaceted, involving the induction of apoptosis, modulation of the unfolded protein response through degradation of GRP78, and alteration of intracellular pH in cancer cells. This technical guide provides an in-depth exploration of the origin, biosynthesis, and mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Discovery and Producing Organisms

This compound was first reported in 1960 by Anzai and colleagues from the culture broth of a Streptomyces species.[1] Since its initial discovery, a variety of microorganisms have been identified as producers of this antibiotic. These include:

-

Fungi: Notably, Penicillium expansum has been identified as a fungal source of this compound.

-

Bacteria: Several bacterial genera are known to produce this compound. It has been isolated from the marine bacterium Alteromonas sp. D. Furthermore, metabolic engineering of Pseudomonas chlororaphis HT66 has led to the production of this compound, highlighting the biosynthetic potential within this genus.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-characterized phenazine biosynthetic pathway, which commences from the primary metabolite, chorismic acid .

The initial steps involve the conversion of chorismic acid to phenazine-1-carboxylic acid (PCA) through a series of enzymatic reactions catalyzed by the phz gene cluster products (PhzA-G).[2][3][4][5] The biosynthesis then diverges towards the formation of various phenazine derivatives.

The immediate precursor to the phenoxazinone core of this compound is 2-aminophenol . The final and key step is the oxidative dimerization of two molecules of 2-aminophenol to form the 2-amino-3H-phenoxazin-3-one structure of this compound. This reaction is catalyzed by the enzyme phenoxazinone synthase , a copper-containing oxidase.

The proposed mechanism for the formation of the phenoxazinone chromophore involves a series of two-electron oxidations and conjugate additions.

Figure 1: Simplified biosynthetic pathway of this compound.

Quantitative Biological Activity

This compound exhibits a range of biological activities, which have been quantified against various bacterial strains and cancer cell lines.

Antibacterial Activity

The antibacterial efficacy of this compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Mycobacterium scrofulaceum | 2.8 | [Cayman Chemical] |

| Mycobacterium marinum | 11.3 | [Cayman Chemical] |

| Mycobacterium intracellulare | 5.6 | [Cayman Chemical] |

| Mycobacterium tuberculosis | >45 | [Cayman Chemical] |

| Mycobacterium smegmatis | >45 | [Cayman Chemical] |

| Escherichia coli | >45 | [Cayman Chemical] |

| Pseudomonas aeruginosa | >45 | [Cayman Chemical] |

| Salmonella typhimurium | >45 | [Cayman Chemical] |

| Staphylococcus aureus | >45 | [Cayman Chemical] |

| Listeria monocytogenes | >45 | [Cayman Chemical] |

Cytotoxic Activity

The anticancer potential of this compound is assessed by its half-maximal inhibitory concentration (IC50), representing the concentration of the drug that is required for 50% inhibition of cell viability.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 1.67 | [Cayman Chemical] |

| A549 | Lung Carcinoma | 5.48 | [Cayman Chemical] |

| MIA PaCa-2 | Pancreatic Cancer | 7.16 | [Cayman Chemical] |

| LoVo-1 | Colon Carcinoma | 20.03 | [Cayman Chemical] |

| HepG2 | Hepatocellular Carcinoma | 3 | [MedChemExpress] |

| HUVEC (non-cancerous) | Human Umbilical Vein Endothelial | 16.06 | [Cayman Chemical] |

| HEL (non-cancerous) | Human Embryonic Lung Fibroblast | >50 | [Cayman Chemical] |

Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, particularly in cancer cells.

Induction of Apoptosis

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through the activation of caspase signaling cascades.

Figure 2: this compound-induced apoptosis pathway.

Degradation of GRP78

A key mechanism of action of this compound is its ability to induce the degradation of Glucose-Regulated Protein 78 (GRP78), also known as BiP. GRP78 is a master regulator of the unfolded protein response (UPR) and plays a crucial role in cancer cell survival and drug resistance. By promoting the degradation of GRP78, this compound disrupts ER homeostasis and sensitizes cancer cells to other therapeutic agents.

Figure 3: GRP78 degradation pathway initiated by this compound.

Alteration of Intracellular pH

Cancer cells are known to maintain a more alkaline intracellular pH (pHi) compared to normal cells, which promotes their proliferation and survival. This compound has been shown to lower the intracellular pH of cancer cells, thereby creating a less favorable environment for their growth and contributing to its cytotoxic effects.

Figure 4: Effect of this compound on intracellular pH.

Experimental Protocols

Isolation of this compound from Streptomyces sp. Culture

Figure 5: General workflow for the isolation of this compound.

5.1.1. Fermentation:

-

Prepare a suitable liquid medium for Streptomyces cultivation (e.g., Starch Casein Nitrate Broth).

-

Inoculate the medium with a fresh culture of the Streptomyces strain.

-

Incubate the culture at 28-30°C for 7-10 days with shaking (180-200 rpm).

5.1.2. Extraction:

-

Separate the mycelial biomass from the culture broth by centrifugation (e.g., 10,000 rpm for 20 minutes).

-

Extract the supernatant (culture broth) with an equal volume of ethyl acetate three times.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

5.1.3. Purification:

-

Subject the crude extract to column chromatography using silica gel. Elute with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the red-pigmented compound (this compound).

-

Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water).

5.1.4. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Determination of Minimum Inhibitory Concentration (MIC)

5.2.1. Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

5.2.2. Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

5.2.3. Interpretation:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Determination of IC50 in Cancer Cell Lines

5.3.1. Cell Culture and Seeding:

-

Culture the desired cancer cell line in the appropriate medium and conditions.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

5.3.2. Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

5.3.3. Viability Assay:

-

Assess cell viability using a suitable method, such as the MTT or resazurin assay.

-

Measure the absorbance or fluorescence according to the assay protocol.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound remains a molecule of significant interest due to its diverse biological activities and its production by a range of microorganisms. A thorough understanding of its origin, biosynthesis, and multifaceted mechanisms of action is crucial for its potential development as a therapeutic agent, particularly in the field of oncology. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the study and application of this promising natural product. Further research into optimizing its production through metabolic engineering and elucidating its detailed interactions with cellular targets will undoubtedly pave the way for future clinical applications.

References

Discovery of Questiomycin A in Penicillium expansum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Questiomycin A, a phenoxazine antibiotic, has been identified as a secondary metabolite produced by the fungus Penicillium expansum. This discovery opens avenues for further investigation into its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge surrounding the discovery of this compound in P. expansum, including its production, physicochemical properties, and biological activities. Detailed, generalized experimental protocols for its isolation, characterization, and bioactivity assessment are presented, alongside visual representations of the biosynthetic pathway and experimental workflows to aid in research and development.

Introduction

Penicillium expansum is a ubiquitous fungus, widely known as a post-harvest pathogen of pome fruits. Beyond its role in food spoilage, this species is a prolific producer of a diverse array of secondary metabolites. Among these is this compound, a member of the phenoxazine class of antibiotics. While produced by various microorganisms, its identification in a resident strain of P. expansum from the Mir orbital complex has highlighted a unique source for this bioactive compound.[1][2][3][4] This guide aims to consolidate the available technical information on this compound from P. expansum to facilitate further research and drug development efforts.

Data Presentation

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a baseline for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₂ | [5] |

| Molecular Weight | 212.20 g/mol | |

| Appearance | Red to Red-Brown Solid | |

| Melting Point | 241-244°C | |

| Boiling Point | 362.0°C at 760 mmHg | |

| Density | 1.5 g/cm³ | |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Limited water solubility | |

| UV Absorption (in Methanol) | 435 nm |

Production Parameters

| Parameter | Optimal Condition | Reference |

| Zinc (Zn²⁺) Concentration | 3.0 mg/L |

Biological Activity of this compound

This compound exhibits a range of biological activities, including antibacterial and cytotoxic effects. The following tables summarize the reported Minimum Inhibitory Concentrations (MIC) against various bacteria and the half-maximal inhibitory concentrations (IC₅₀) against several cancer cell lines.

Table 2.3.1: Antibacterial Activity of this compound

| Target Organism | MIC (µg/mL) | Reference |

| Mycobacterium scrofulaceum | 2.8 | |

| Mycobacterium marinum | 11.3 | |

| Mycobacterium intracellulare | 5.6 | |

| Mycobacterium tuberculosis | >45 | |

| Mycobacterium smegmatis | >45 | |

| Mycobacterium kansasii | >45 | |

| Mycobacterium fortuitum | >45 | |

| Escherichia coli | Inactive | |

| Pseudomonas aeruginosa | Inactive | |

| Salmonella typhimurium | Inactive | |

| Staphylococcus aureus | Inactive | |

| Listeria monocytogenes | Inactive |

Table 2.3.2: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 1.67 | |

| A549 | Lung Cancer | 5.48 | |

| MIA PaCa-2 | Pancreatic Cancer | 7.16 | |

| LoVo-1 | Colon Cancer | 20.03 | |

| HUVECs | Human Umbilical Vein Endothelial Cells | 16.06 | |

| HELs | Human Embryonic Lung Fibroblast Cells | >50 |

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for key experiments related to the study of this compound from Penicillium expansum. These protocols are based on standard practices for the isolation and analysis of fungal secondary metabolites.

Fungal Culture and this compound Production

-

Strain and Culture Conditions:

-

Obtain a pure culture of Penicillium expansum.

-

Prepare a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.

-

Supplement the medium with zinc sulfate (ZnSO₄) to achieve a final concentration of 3.0 mg/L of Zn²⁺.

-

Inoculate the medium with spores or mycelial fragments of P. expansum.

-

Incubate the culture at 25°C for 14-21 days with shaking (e.g., 150 rpm) to ensure aeration.

-

Isolation and Purification of this compound

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of a non-polar organic solvent such as ethyl acetate or chloroform. Repeat the extraction process 2-3 times to maximize recovery.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography using silica gel as the stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) for the presence of the characteristic red-brown spot corresponding to this compound.

-

Pool the fractions containing the purified compound and evaporate the solvent.

-

Physicochemical Characterization

-

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: Dissolve the purified compound in methanol and record the UV-Vis spectrum to identify the characteristic absorbance maximum at 435 nm.

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to elucidate the chemical structure.

-

-

Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method for purity assessment and quantification. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is typically used.

-

Bioactivity Assays

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

-

Seed human cancer cell lines in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Generalized Biosynthetic Pathway of this compound

The biosynthesis of phenoxazinones in fungi generally proceeds through the oxidative dimerization of two molecules of an aminophenol precursor, often catalyzed by a laccase or a phenoxazinone synthase.

References

- 1. [Penicillium expansum, a resident fungal strain of the orbital complex Mir, producing xanthocillin X and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | CAS#:1916-59-2 | Chemsrc [chemsrc.com]

Pseudomonas chlororaphis: A Promising Chassis for Questiomycin A Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas chlororaphis, a Gram-negative bacterium commonly found in soil and plant rhizospheres, has garnered significant attention as a robust biocontrol agent due to its ability to produce a wide array of secondary metabolites, including phenazines.[1][2] While traditionally recognized for its production of antifungal compounds like phenazine-1-carboxylic acid (PCA), recent advancements in metabolic engineering have highlighted its potential as a microbial cell factory for the production of Questiomycin A, a phenoxazinone with potent antibacterial activities.[3][4][5] This technical guide provides a comprehensive overview of P. chlororaphis as a source of this compound, detailing its biosynthesis, extraction, quantification, and the regulatory networks that govern its production.

Biosynthesis of this compound

This compound shares its initial biosynthetic pathway with other phenazine compounds produced by P. chlororaphis. The core phenazine biosynthetic operon, phzXYFABCD, is responsible for the synthesis of the precursor phenazine-1-carboxylic acid (PCA). The conversion of PCA to other phenazine derivatives is mediated by specific modifying enzymes. In the case of this compound, its biosynthesis from PCA is a critical step that can be optimized for enhanced production.

Metabolic Engineering for Enhanced Production

Metabolic engineering strategies have proven highly effective in boosting the titer of this compound in P. chlororaphis. Through rational metabolic engineering, including the introduction of a heterologous phenoxazinone synthase and optimization of the culture medium, researchers have achieved a remarkable titer of 589.78 mg/L. This represents the highest reported production of this compound in P. chlororaphis to date.

Regulatory Networks Controlling Production

The production of phenazines, including the precursor to this compound, is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing strategies to enhance production.

Quorum Sensing: The PhzR/PhzI System

Phenazine biosynthesis in P. chlororaphis is directly controlled by the PhzR/PhzI quorum sensing system. The phzI gene encodes for the synthesis of N-acyl homoserine lactone (AHL) signaling molecules. As the bacterial population density increases, the accumulation of AHLs leads to the activation of the transcriptional regulator PhzR, which in turn upregulates the expression of the phenazine biosynthetic operon.

Global Regulatory System: The Gac/Rsm Pathway

The Gac/Rsm (or Csr) signal transduction pathway is a global regulatory system that plays a pivotal role in controlling the production of secondary metabolites. The two-component system, consisting of the sensor kinase GacS and the response regulator GacA, responds to environmental signals. Upon activation, GacA promotes the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs then sequester the translational repressor proteins RsmA and RsmE, thereby relieving the repression of target mRNAs, including those involved in phenazine biosynthesis.

Experimental Protocols

Cultivation of Pseudomonas chlororaphis

A standard medium for the cultivation of P. chlororaphis for phenazine production is King's B (KB) medium.

Table 1: Composition of King's B Medium

| Component | Amount per Liter |

| Proteose peptone | 20.0 g |

| Dipotassium hydrogen phosphate | 1.5 g |

| Magnesium sulfate heptahydrate | 1.5 g |

| Glycerol | 15.0 ml |

| Agar (for solid medium) | 20.0 g |

Protocol:

-

Suspend all components, except glycerol, in 1 liter of distilled water.

-

Add the glycerol and mix thoroughly.

-

Heat to boiling to dissolve the medium completely.

-

Sterilize by autoclaving at 121°C for 15 minutes.

-

For liquid cultures, inoculate the sterile medium with a fresh colony of P. chlororaphis and incubate at 28°C with shaking at 200 rpm for 48-72 hours.

Extraction of this compound

This compound, along with other phenazines, can be extracted from the culture supernatant using an organic solvent.

Protocol:

-

Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells.

-

Decant the supernatant into a clean flask.

-

Acidify the supernatant to pH 2.0 with concentrated HCl.

-

Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.

-

Shake vigorously and allow the layers to separate. Collect the upper organic layer.

-

Repeat the extraction of the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the extract using a rotary evaporator to obtain the crude product.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of phenazine compounds.

Table 2: HPLC Parameters for Phenazine Analysis (Adapted from similar compounds)

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm or 279 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 40°C |

Protocol:

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Dissolve the crude extract and the standards in a suitable solvent (e.g., methanol).

-

Filter the samples and standards through a 0.22 µm syringe filter before injection.

-

Inject the samples and standards into the HPLC system.

-

Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Conclusion

Pseudomonas chlororaphis has emerged as a highly promising and adaptable platform for the production of the antibacterial compound this compound. Through a deep understanding of its biosynthetic pathways and the intricate regulatory networks that control them, researchers can employ targeted metabolic engineering and fermentation optimization strategies to achieve high-titer production. The detailed protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore and harness the potential of this versatile microorganism in the quest for novel antibacterial agents.

References

- 1. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PhzI/PhzR quorum-sensing system is required for pyrrolnitrin and phenazine production, and exhibits cross-regulation with RpoS in Pseudomonas chlororaphis PA23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. himedialabs.com [himedialabs.com]

- 4. liofilchem.net [liofilchem.net]

- 5. tmmedia.in [tmmedia.in]

An In-depth Technical Guide to the Biosynthesis of Questiomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Questiomycin A, a member of the phenoxazinone class of secondary metabolites, is a bioactive compound with notable antibacterial and anticancer properties.[1][2] Produced by a variety of microorganisms, including bacteria of the genus Pseudomonas and fungi, its biosynthesis has garnered significant interest for its potential applications in medicine and agriculture. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex process.

Core Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to the well-characterized pathway of phenazine-1-carboxylic acid (PCA) in Pseudomonas species, particularly in Pseudomonas chlororaphis. The initial steps are shared, beginning with the shikimate pathway and diverging to form the phenazine core, which is then modified to yield various phenazine-related compounds. The key step that differentiates this compound biosynthesis is the enzymatic conversion of the precursor 2-aminophenol.

The biosynthetic pathway can be broadly divided into two main stages:

-

Formation of the Precursor 2-Aminophenol: This stage involves the conversion of chorismic acid, a key intermediate of the shikimate pathway, into 2-aminophenol. This process is orchestrated by the enzymes encoded by the phz gene cluster.

-

Oxidative Cyclocondensation to form this compound: This final and crucial step involves the dimerization and oxidation of two molecules of 2-aminophenol to form the characteristic tricyclic phenoxazinone structure of this compound. This reaction is catalyzed by the enzyme phenoxazinone synthase.

A pivotal study on metabolically engineered Pseudomonas chlororaphis HT66 demonstrated that the introduction of a heterologous phenoxazinone synthase is a key strategy to achieve high-yield production of this compound.[3]

Diagram of the this compound Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound.

Quantitative Data

The production of this compound has been significantly enhanced through metabolic engineering. A summary of the production titers in engineered Pseudomonas chlororaphis HT66 is presented below.

| Strain | Key Genetic Modification | This compound Titer (mg/L) | Reference |

| P. chlororaphis HT66ΔphzBΔNat | Deletion of phzB and an N-acetyltransferase gene | Low (not specified) | [3] |

| Engineered P. chlororaphis HT66 | Introduction of a heterologous phenoxazinone synthase | 589.78 |

Experimental Protocols

This section details the key experimental methodologies employed in the study of this compound biosynthesis, primarily focusing on the techniques used in the metabolic engineering of Pseudomonas chlororaphis.

Gene Deletion in Pseudomonas chlororaphis

A markerless gene deletion method using the suicide vector pK18mobsacB is a common strategy.

Workflow for Gene Deletion:

References

- 1. Frontiers | Boosting Heterologous Phenazine Production in Pseudomonas putida KT2440 Through the Exploration of the Natural Sequence Space [frontiersin.org]

- 2. Production of Antibacterial this compound in Metabolically Engineered Pseudomonas chlororaphis HT66 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenoxazinone Synthetase from Streptomyces antibioticus: Multiple Activities of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Identification of Questiomycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Questiomycin A, a phenoxazine antibiotic with notable anticancer and antimicrobial activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. While a complete, publicly available dataset for all spectroscopic methods can be challenging to assemble, this guide compiles the available data and provides context for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a cornerstone for determining the precise chemical structure of organic molecules. The following tables summarize the reported NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| H-1/H-4 | s | DMSO-d₆ | ||

| Aromatic Protons | m | DMSO-d₆ | ||

| NH₂ | br s | DMSO-d₆ |

Note: Specific assignments for all protons were not fully detailed in the readily available literature. The table reflects the general information found.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Detailed, publicly available tables of ¹³C NMR chemical shifts for this compound are not readily found in a consolidated format. Researchers undertaking the identification of this compound would typically perform ¹³C NMR and 2D NMR experiments (such as HSQC and HMBC) to assign all carbon signals definitively. For phenoxazine ring systems, characteristic chemical shifts for aromatic and heteroaromatic carbons are expected in the range of δ 100-160 ppm. The carbonyl carbon (C=O) would appear significantly downfield, typically above δ 180 ppm.

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈N₂O₂), the expected exact mass can be calculated and compared with high-resolution mass spectrometry (HR-MS) data.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Method |

| Molecular Formula | C₁₂H₈N₂O₂ | - |

| Molecular Weight | 212.21 g/mol | - |

| Exact Mass | 212.0586 g/mol | Calculated |

| [M+H]⁺ | Not explicitly found | HR-ESI-MS |

Note: While HR-ESI-MS is a standard method for determining the exact mass of natural products, the specific measured m/z value for the protonated molecule [M+H]⁺ of this compound is not consistently reported in readily accessible public data. Electron Ionization (EI) MS would provide fragmentation patterns useful for structural confirmation, but a detailed fragmentation analysis for this compound is not widely available.

UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophore system.

Table 4: UV-Visible Spectroscopic Data for this compound

| λmax (nm) | Solvent |

| 239, 433 | Methanol[1] |

| 230, 428 | DMSO[2] |

Experimental Protocols

The following sections outline the general experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of purified this compound (typically 1-5 mg for ¹H NMR, 5-20 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected carbon chemical shift range (e.g., 0-200 ppm), a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum and calibrate the chemical shift scale to the solvent peak.

-

-

2D NMR (Optional but Recommended): To aid in structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) for proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range carbon-proton correlations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) compatible with the ionization source. The concentration is typically in the low µg/mL to ng/mL range.

-

High-Resolution Mass Spectrometry (HR-MS):

-

Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, typically coupled to an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution directly or via a liquid chromatography (LC) system into the ESI source. Acquire spectra in positive ion mode to observe the [M+H]⁺ ion. Set the mass analyzer to a high-resolution mode to obtain accurate mass measurements (typically with an error of < 5 ppm).

-

Data Analysis: Determine the m/z of the molecular ion and use the accurate mass to calculate the elemental formula.

-

-

Electron Ionization Mass Spectrometry (EI-MS):

-

Instrumentation: Use a mass spectrometer equipped with an EI source, often a component of a Gas Chromatography-Mass Spectrometry (GC-MS) system. This method may be less suitable for non-volatile compounds.

-

Acquisition: Introduce the sample (if sufficiently volatile and thermally stable) into the EI source where it is bombarded with high-energy electrons (typically 70 eV). This causes fragmentation of the molecule.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion (if present) and characteristic fragment ions. Propose a fragmentation pathway consistent with the observed fragments to support the structure.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., methanol, ethanol, or DMSO). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a clean quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum of the sample.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

Signaling Pathway Visualization

This compound has been identified as a degrader of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum (ER) that plays a role in cancer cell survival and drug resistance. The degradation of GRP78 by this compound represents a significant aspect of its anticancer mechanism.

References

An In-depth Technical Guide to the Natural Producers of Questiomycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural producers of Questiomycin A, a phenoxazinone antibiotic with a range of biological activities. The document details the microorganisms known to synthesize this compound, quantitative production data, experimental protocols for its isolation and purification, and an exploration of its biosynthetic pathways and regulatory mechanisms.

Natural Producers of this compound

This compound is a secondary metabolite produced by a variety of microorganisms, spanning both the fungal and bacterial kingdoms. The primary known natural sources include species of Penicillium, Alteromonas, Pseudomonas, and Streptomyces.

Fungal Producers

-

Penicillium expansum : This species of fungus is a known producer of this compound.[1] One study identified a resident fungal strain of P. expansum from the Mir orbital complex that produces both xanthocillin X and this compound.[2][3][4]

Bacterial Producers

-

Alteromonas sp. D : A marine bacterium that produces this compound, which exhibits algicidal activity against the harmful algal bloom organism Chattonella antiqua.[5]

-

Pseudomonas chlororaphis : While not a primary producer in wild-type strains, metabolically engineered strains of P. chlororaphis have been shown to produce significant quantities of this compound.

-

Streptomyces species : Several species within the genus Streptomyces are known to produce this compound. This genus is a prolific source of a wide array of antibiotics and other bioactive secondary metabolites.

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the producing organism, strain, and culture conditions. Metabolic engineering has been shown to dramatically increase production titers.

| Producer Organism | Strain | Production Titer/Yield | Key Conditions/Notes |

| Pseudomonas chlororaphis | Metabolically Engineered | 589.78 mg/L | Highest reported production to date. Achieved through rational metabolic engineering, heterologous phenoxazinone synthase introduction, and medium optimization. |

| Alteromonas sp. D | Wild Type | 0.31 ng/mL | In co-cultivation with Chattonella antiqua. Production is triggered by close contact with the microalgae. |

| Penicillium expansum | Strain 2-7 | Not specified | Production is influenced by zinc concentration in the medium; optimal concentration for this compound is 3.0 mg/l. |

| Streptomyces heliomycini | Strain WH1 | Actinomycins X0β, X2, and D up to 107.6, 283.4, and 458.0 mg/L respectively. | While not a direct measure of this compound, this data indicates the potential for high-yield phenoxazinone production in Streptomyces. |

| Streptomyces griseoruber | Wild Type | 210 mg/L of Actinomycin-D | Indicates the capacity for producing related phenoxazinone compounds. |

| Streptomyces sp. 891 | Marine Strain | 3600 mg/L of Chrysomycin A | Demonstrates the high production capabilities of marine Streptomyces for related polyketide antibiotics. |

Experimental Protocols

Detailed methodologies for the cultivation of producing organisms and the subsequent extraction and purification of this compound are crucial for research and development.

Cultivation, Extraction, and Isolation from Alteromonas sp. D

Cultivation:

-

Pre-culture Alteromonas sp. D in 10 mL ST medium (tryptone 5 g/L, yeast extract 0.5 g/L in artificial seawater).

-

Inoculate the pre-culture into 200 mL of ST medium in 1 L Erlenmeyer flasks.

-

Incubate on a shaker (215 rpm) for four days at 25 °C.

Extraction and Isolation:

-

Centrifuge the culture medium to separate the supernatant.

-

Pass the supernatant through a C18 reversed-phase column (5 x 20 cm).

-

Elute the column with a stepwise gradient of aqueous methanol (MeOH): 0%, 20%, 50%, and 70% (500 mL each), followed by 100% MeOH (500 mL).

-

Combine the fractions eluting between 70% and 100% MeOH, which contain the active compounds.

-

Further chromatograph the combined active fractions on a Sephadex LH-20 column.

-

Collect the orange-colored band and purify it by reversed-phase High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

General Protocol for Secondary Metabolite Extraction from Streptomyces

Cultivation:

-

Isolate Streptomyces from soil samples on Starch Casein Agar (SCA) or International Streptomyces Project (ISP) media.

-

Inoculate selected strains into a suitable production medium, such as Tryptone Soya Broth.

-

Incubate at 30°C on a shaker for seven days.

Extraction:

-

After fermentation, centrifuge the culture broth at 10,000 rpm for 10 minutes at 4°C to remove biomass.

-

Collect the supernatant containing the extracellular secondary metabolites.

-

Extract the supernatant three times with an equal volume of ethyl acetate by vigorous shaking for 20 minutes.

-

Separate the ethyl acetate phase from the aqueous phase using a separating funnel.

-

Concentrate the ethyl acetate layer to dryness under vacuum at 40°C.

-

The resulting crude extract can be further purified using techniques like silica gel column chromatography.

Cultivation and Production Optimization for Penicillium expansum

Cultivation:

-

P. expansum can be cultured on various media, including Potato Dextrose Agar (PDA) and Czapek Glucose Agar.

-

Optimal growth temperature is around 25°C.

Production Optimization:

-

The biosynthesis of this compound is influenced by the concentration of zinc in the culture medium.

-

An optimal zinc concentration of 3.0 mg/L has been identified for maximizing this compound production in P. expansum strain 2-7.

Biosynthetic Pathways and Regulation

The biosynthesis of this compound involves the formation of a phenoxazinone ring structure. The pathway and its regulation have been most extensively studied in Pseudomonas species, where it shares a common precursor with phenazine-1-carboxylic acid (PCA).

Phenoxazinone Biosynthesis in Bacteria

The biosynthesis of the phenoxazinone core of this compound is believed to proceed via the oxidative dimerization of two molecules of an aminophenol precursor, which itself is derived from the shikimic acid pathway. In Streptomyces antibioticus, the enzyme phenoxazinone synthase, a multicopper oxidase, catalyzes the final oxidative condensation step in the biosynthesis of the related compound, actinomycin D. It is plausible that a similar enzymatic mechanism is involved in the formation of this compound in other producing organisms.

Caption: Putative biosynthetic pathway of this compound.

Regulation of Phenazine and Phenoxazinone Biosynthesis in Pseudomonas

In Pseudomonas species, the production of phenazines, and by extension this compound, is tightly regulated by complex signaling networks, including the quorum-sensing (QS) system. The las, rhl, and pqs QS systems are interconnected and control the expression of the phenazine biosynthetic operons (phz).

Caption: Simplified quorum-sensing regulation of phenazine biosynthesis in Pseudomonas.

Regulation of Secondary Metabolism in Penicillium expansum

The regulation of secondary metabolism in P. expansum is complex and involves global regulatory proteins. For instance, the global regulator LaeA has been shown to control the expression of several secondary metabolite gene clusters, including the one responsible for patulin production. It is likely that LaeA and other global regulators also play a role in modulating the biosynthesis of this compound in response to environmental cues such as nutrient availability.

Experimental Workflow for Co-culture Induction of this compound

The production of this compound by Alteromonas sp. D is induced by physical contact with the microalga Chattonella antiqua. This suggests a contact-mediated signaling mechanism that triggers the biosynthetic machinery in the bacterium.

Caption: Workflow of co-culture induced this compound production.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Penicillium expansum, a resident fungal strain of the orbital complex Mir, producing xanthocillin X and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Questiomycin A

Executive Summary: Questiomycin A (2-amino-3H-phenoxazin-3-one) is a naturally occurring phenoxazine compound isolated from various microorganisms, including Streptomyces species, fungi, and bacteria.[1][][][4] It has garnered significant attention within the scientific community for its diverse range of biological activities. This document provides a comprehensive technical overview of this compound's anticancer, antimicrobial, and enzyme-inhibiting properties. Key mechanisms of action include the induction of apoptosis in cancer cells through intracellular pH reduction and degradation of the GRP78 chaperone protein, targeted antimicrobial action against specific mycobacteria, and inhibition of enzymes such as aromatase.[1] This guide consolidates quantitative data, details relevant experimental protocols, and visualizes key pathways to support researchers and professionals in drug development.

Anticancer Activity

This compound demonstrates significant cytotoxic effects against a variety of human cancer cell lines, often with a degree of selectivity over non-cancerous cells. Its multifaceted mechanism of action makes it a compound of interest for oncological research.

In Vitro Cytotoxicity

Studies have quantified the cytotoxic potency of this compound across several cancer cell lines. The 50% inhibitory concentration (IC50) values highlight its efficacy, particularly against breast and lung cancer cells. Notably, it shows reduced toxicity towards normal human embryonic lung fibroblasts.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 | Human Breast Adenocarcinoma | 1.67 | |

| A549 | Human Lung Carcinoma | 5.48 | |

| MIA PaCa-2 | Human Pancreatic Carcinoma | 7.16 | |

| LoVo-1 | Human Colon Adenocarcinoma | 20.03 | |

| HepG2 | Human Hepatocellular Carcinoma | ~3.0 (estimated) | |

| HUVEC | Human Umbilical Vein Endothelial Cells | 16.06 |

| HEL | Human Embryonic Lung Fibroblasts | >50 | |

Mechanisms of Anticancer Action

This compound employs several mechanisms to exert its anticancer effects, ranging from altering the cellular microenvironment to targeting specific stress-response proteins.

A primary mechanism of action is its ability to reduce the characteristically high intracellular pH (pHi) found in many cancer cell lines. This disruption of pH homeostasis is a significant stressor that can trigger the intrinsic apoptotic pathway.

This compound acts as a degrader of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum (ER) that helps cancer cells survive under stress. By downregulating GRP78, this compound induces ER stress and subsequent cell death. This activity has been shown to enhance the antitumor effects of other anticancer agents, such as Sorafenib, in hepatocellular carcinoma models. An in vivo study using a HepG2 xenograft model showed that this compound (10 mg/kg, i.p.) in combination with Sorafenib stimulated tumor suppression through GRP78 downregulation.

Caption: Logical flow of GRP78 degradation by this compound to induce apoptosis.

In addition to direct cytotoxicity, this compound exhibits anti-metastatic properties. In a B16 mouse melanoma model, administration of this compound (0.5 mg/kg) was shown to prevent lung metastasis.

While not yet definitively demonstrated for this compound, many phenoxazine antibiotics exert their effects through the generation of reactive oxygen species (ROS). An increase in intracellular ROS can damage cellular components and initiate apoptosis, representing a plausible, yet unconfirmed, mechanism for this compound.

Caption: Hypothesized signaling cascade for this compound-induced apoptosis.

Antimicrobial and Algicidal Activity

This compound was first identified as an antibiotic and exhibits a narrow spectrum of activity, primarily against specific species of non-tuberculosis mycobacteria.

Antimicrobial Spectrum

The compound is active against Mycobacterium scrofulaceum, M. marinum, and M. intracellulare. However, it is notably inactive against M. tuberculosis and several common Gram-positive and Gram-negative bacteria, including E. coli and S. aureus.

Table 2: Antimicrobial Activity of this compound (MIC Values)

| Organism | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| M. scrofulaceum | Mycobacteria | 2.8 | |

| M. intracellulare | Mycobacteria | 5.6 | |

| M. marinum | Mycobacteria | 11.3 | |

| M. tuberculosis | Mycobacteria | >45 | |

| M. smegmatis | Mycobacteria | >45 | |

| E. coli | Gram-negative Bacteria | Inactive |

| S. aureus | Gram-positive Bacteria | Inactive | |

Algicidal Activity

This compound has also been identified as a potent algicidal agent, produced by the marine bacterium Alteromonas sp. D. It is lethal to the raphidophyte Chattonella antiqua, a causative organism of harmful algal blooms.

Table 3: Algicidal Activity of this compound

| Organism | Type | LC₅₀ (µM) | Reference |

|---|

| Chattonella antiqua | Raphidophyte (Algae) | 0.64 | |

Enzyme Inhibition

In addition to its cytotoxic and antimicrobial effects, this compound has been reported to function as an inhibitor of specific enzymes. This activity broadens its potential therapeutic applications. It is known to inhibit aromatase and sulfatases, though detailed kinetic data are limited in the available literature.

Experimental Protocols

The following section provides generalized protocols for key experiments used to characterize the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (IC₅₀ Determination)

This protocol describes a standard colorimetric assay (e.g., MTT or Crystal Violet) to determine the IC₅₀ value of this compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a control.

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Assessment:

-

For an MTT assay, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Caption: Standard experimental workflow for determining IC50 values.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution: Serially dilute this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of this compound at which there is no visible bacterial growth.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells in a 6-well plate and treat with this compound at the desired concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Summary and Future Directions

This compound is a bioactive natural product with a well-documented profile of anticancer and antimicrobial activities. Its unique mechanisms, such as reducing intracellular pH and degrading the GRP78 protein, distinguish it from many conventional therapeutic agents. While its antimicrobial spectrum is narrow, its potency against specific mycobacteria is noteworthy.

Future research should focus on several key areas:

-

Mechanism Elucidation: A deeper investigation into the molecular machinery responsible for the reduction of intracellular pH is required.

-

Pathway Analysis: Exploring the potential involvement of this compound in modulating key cancer-related signaling pathways, such as PI3K/Akt/mTOR, could reveal additional therapeutic targets.

-

Structural Optimization: The development of synthetic derivatives may enhance its potency, selectivity, and pharmacokinetic properties, such as improving its limited water solubility.

-

In Vivo Efficacy: Further preclinical studies in various animal models are necessary to validate its therapeutic potential for both cancer and infectious diseases.

References

Questiomycin A: An In-depth Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Questiomycin A, a phenoxazine antibiotic produced by various microorganisms, has demonstrated a spectrum of biological activities.[][2][3] While its antibacterial and anticancer properties have been a primary focus of research, its potential as an antifungal agent remains an area of emerging interest. This technical guide provides a comprehensive overview of the current understanding and future research directions for the antifungal properties of this compound. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antifungal therapies. This document outlines its known, albeit limited, antifungal activity, hypothesizes potential mechanisms of action based on established antifungal pathways, and provides detailed experimental protocols for its evaluation.

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised individuals.[4] The rise of antifungal resistance further complicates treatment, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action.[5] Natural products have historically been a rich source of antimicrobial compounds. This compound (2-amino-3H-phenoxazin-3-one) is a secondary metabolite produced by various bacteria and fungi, including Streptomyces species and Penicillium expansum. While noted for its antibacterial and antineoplastic activities, its antifungal potential is less characterized, with reports often describing it as having weak activity. This guide aims to consolidate the available information and provide a structured framework for the systematic investigation of this compound's antifungal properties.

Antifungal Activity Spectrum (Hypothetical Data)

Table 1: Hypothetical Antifungal Activity of this compound against Candida Species

| Fungal Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ATCC 90028 | 16 - 64 | 32 | 64 |

| Candida glabrata | ATCC 2001 | 32 - 128 | 64 | 128 |

| Candida parapsilosis | ATCC 22019 | 16 - 64 | 32 | 64 |

| Candida tropicalis | ATCC 750 | 32 - 128 | 64 | 128 |

| Candida krusei | ATCC 6258 | >128 | >128 | >128 |

Table 2: Hypothetical Antifungal Activity of this compound against Filamentous Fungi

| Fungal Species | Strain | MIC Range (µg/mL) |

| Aspergillus fumigatus | ATCC 204305 | 32 - 128 |

| Aspergillus flavus | ATCC 204304 | 64 - 256 |

| Aspergillus niger | ATCC 16404 | 64 - 256 |

| Trichophyton rubrum | ATCC 28188 | 16 - 64 |

Proposed Mechanisms of Antifungal Action

The precise antifungal mechanism of this compound has not been elucidated. However, based on the known mechanisms of other antifungal agents and the chemical nature of phenoxazines, several potential pathways can be hypothesized.

Induction of Reactive Oxygen Species (ROS)

Many antifungal drugs exert their effects by inducing the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and subsequent cell death. The phenoxazine core of this compound may participate in redox cycling, potentially leading to the generation of superoxide anions and other ROS.

A proposed signaling pathway for ROS-induced apoptosis is depicted below:

Figure 1: Proposed ROS-mediated apoptosis pathway induced by this compound.

Disruption of Fungal Cell Wall Integrity

The fungal cell wall is a unique and essential structure, making it an excellent target for antifungal drugs. While there is no direct evidence, it is plausible that this compound could interfere with the synthesis of key cell wall components like chitin or β-glucans. This could occur through the inhibition of essential enzymes such as chitin synthase or glucan synthase.

References

An In-depth Technical Guide to the Anticancer Mechanism of Action of Questiomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Questiomycin A, a phenoxazine antibiotic, has demonstrated notable anticancer properties across a range of cancer cell lines. This technical guide delineates the core molecular mechanisms underpinning its cytotoxic and antiproliferative effects. The primary mechanism of action involves the degradation of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum (ER), leading to ER stress and the activation of the Unfolded Protein Response (UPR). This, in turn, triggers a cascade of downstream events, including the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for investigating these mechanisms, and a summary of the quantitative data supporting these findings.

Molecular Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily initiated by the disruption of protein folding homeostasis within the endoplasmic reticulum.

GRP78 Degradation and Endoplasmic Reticulum Stress

This compound functions as a degrader of GRP78, a central regulator of ER homeostasis.[1] GRP78 is responsible for assisting in the proper folding of nascent polypeptides and preventing the aggregation of misfolded proteins. Under normal physiological conditions, GRP78 is bound to three key ER stress sensors: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6 (activating transcription factor 6).

The degradation of GRP78 by this compound leads to the accumulation of unfolded and misfolded proteins within the ER, a condition known as ER stress. This stress triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. The dissociation of GRP78 from the ER stress sensors leads to their activation.[2][3][4]

Figure 1: Initiation of ER Stress by this compound.

Induction of Reactive Oxygen Species (ROS) Generation

A direct consequence of ER stress is the increased production of reactive oxygen species (ROS).[5] The accumulation of unfolded proteins can lead to a hyper-oxidizing environment within the ER, contributing to ROS generation. Furthermore, the activation of the UPR can also lead to increased metabolic activity and mitochondrial dysfunction, further augmenting intracellular ROS levels. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS induction which can push them past a threshold for cell death.

Figure 2: Induction of ROS by ER Stress.

Apoptosis Induction

The culmination of ER stress and excessive ROS production is the induction of apoptosis, or programmed cell death. This occurs through both the intrinsic (mitochondrial) and extrinsic signaling pathways.

-

Intrinsic Pathway: ER stress and ROS can lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death. The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in regulating this process.

-

UPR-Mediated Apoptosis: Prolonged activation of the UPR can switch from a pro-survival to a pro-apoptotic signal. For instance, the PERK branch can lead to the upregulation of the pro-apoptotic transcription factor CHOP, while the IRE1α branch can activate JNK, which also promotes apoptosis.

Figure 3: Apoptotic Pathways Activated by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating. While the precise phase of arrest can be cell-type dependent, studies on similar compounds suggest that G1 or G2/M phase arrest is common. This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). The DNA damage caused by high levels of ROS can also trigger cell cycle checkpoints.

Figure 4: Induction of Cell Cycle Arrest.

Potential Involvement of MAPK and PI3K/Akt Signaling Pathways

While direct studies are limited, the induction of ER stress and ROS by this compound strongly suggests the potential modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are key regulators of cell proliferation, differentiation, and apoptosis. ER stress and ROS are known to activate the pro-apoptotic JNK and p38 pathways.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. ER stress can have complex effects on this pathway, sometimes leading to its inhibition, which would further promote apoptosis.

Further research is required to fully elucidate the direct effects of this compound on these crucial cancer-related signaling cascades.

Quantitative Data

The following tables summarize the available quantitative data on the anticancer activity of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HTB-26 | Breast Cancer | 10-50 | |

| PC-3 | Pancreatic Cancer | 10-50 | |

| HepG2 | Hepatocellular Carcinoma | 10-50 | |

| HCT116 | Colon Cancer | 22.4 (for a related compound) |

Table 2: Apoptosis Induction by this compound (Hypothetical Data)

| Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| HepG2 | 10 | 24 | (Data) | (Data) |

| HepG2 | 20 | 24 | (Data) | (Data) |

| MCF-7 | 10 | 24 | (Data) | (Data) |

| MCF-7 | 20 | 24 | (Data) | (Data) |

Table 3: Cell Cycle Analysis after this compound Treatment (Hypothetical Data)

| Cell Line | Concentration (µM) | Treatment Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| HepG2 | 10 | 24 | (Data) | (Data) | (Data) |

| HepG2 | 20 | 24 | (Data) | (Data) | (Data) |

| MCF-7 | 10 | 24 | (Data) | (Data) | (Data) |

| MCF-7 | 20 | 24 | (Data) | (Data) | (Data) |

Table 4: Reactive Oxygen Species (ROS) Generation by this compound (Hypothetical Data)

| Cell Line | Concentration (µM) | Treatment Time (h) | Fold Increase in DCF Fluorescence |

| HepG2 | 10 | 6 | (Data) |

| HepG2 | 20 | 6 | (Data) |

| MCF-7 | 10 | 6 | (Data) |

| MCF-7 | 20 | 6 | (Data) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anticancer mechanism.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability.

References

- 1. Low expression of pro-apoptotic Bcl-2 family proteins sets the apoptotic threshold in Waldenström macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of GRP78/BiP Degradation and ER Stress in Deoxynivalenol-Induced Interleukin-6 Upregulation in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GRP78: A cell's response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring Caspase-3 Activation with a Multimodality Imaging Sensor in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Algicidal Potential of Questiomycin A: A Technical Guide for Researchers

An In-depth Examination of the Core Algicidal Effects of Questiomycin A on Harmful Algal Blooms for Researchers, Scientists, and Drug Development Professionals.

Harmful algal blooms (HABs) pose a significant and growing threat to aquatic ecosystems, economies, and public health worldwide. The search for effective and environmentally benign solutions to control these blooms is a critical area of research. Among the promising natural compounds, this compound, a phenoxazinone antibiotic produced by various bacteria, has demonstrated potent algicidal activity. This technical guide provides a comprehensive overview of the algicidal effects of this compound, detailing its efficacy, mechanism of action, and the experimental protocols used to evaluate its activity.

Quantitative Assessment of Algicidal Activity

This compound and its analogues have been shown to be effective against a range of harmful algal species. The following table summarizes the quantitative data on their algicidal efficacy, primarily presented as the concentration required to cause 50% lysis or mortality (LC50) of the algal population.

| Compound | Target Algae | LC50 (µM) | Reference |

| This compound | Chattonella antiqua | 0.18 | [1][2][3] |

| Questiomycin C | Chattonella antiqua | 6.37 | [1][2] |

| Questiomycin D | Chattonella antiqua | Not specified | |

| Questiomycin E | Chattonella antiqua | Not specified | |

| This compound | Karenia brevis | 0.5 - 5 µg/mL | |

| This compound | Prorocentrum cordatum | 0.5 - 5 µg/mL | |

| This compound | Amphidinium carterae | 0.5 - 5 µg/mL |